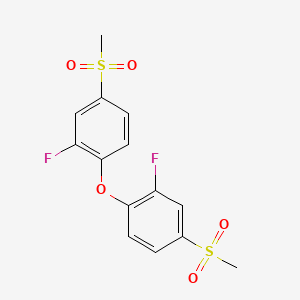

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene

Description

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene is an organic compound characterized by the presence of fluorine and methanesulfonyl groups attached to a benzene ring

Properties

IUPAC Name |

2-fluoro-1-(2-fluoro-4-methylsulfonylphenoxy)-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O5S2/c1-22(17,18)9-3-5-13(11(15)7-9)21-14-6-4-10(8-12(14)16)23(2,19)20/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRGECISYIIKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises two fluorinated benzene rings connected via an ether linkage, with methanesulfonyl groups at the 4-position of each ring. Retrosynthetically, the molecule can be dissected into two key intermediates:

- 2-Fluoro-4-methanesulfonylphenol (Ring A)

- 1-Fluoro-4-methanesulfonylbenzene (Ring B)

The ether bond formation between these intermediates represents the critical step. Challenges include:

Synthesis of Key Intermediates

Preparation of 2-Fluoro-4-Methanesulfonylphenol

This intermediate is synthesized via a three-step sequence:

Step 1: Sulfonation of 2-Fluorophenol

2-Fluorophenol undergoes sulfonation using methanesulfonic anhydride in dichloromethane at 0–5°C. The reaction is exothermic and requires careful temperature control to avoid polysulfonation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Sulfonating Agent | Methanesulfonic Anhydride (1.2 equiv) |

| Yield | 78–82% |

Step 2: Nitration

The sulfonated product is nitrated using fuming nitric acid (90%) in sulfuric acid at 30°C. The nitro group directs subsequent fluorination.

Step 3: Fluorodenitration

Treatment with tetrabutylammonium fluoride (TBAF) in THF replaces the nitro group with fluorine. This step proceeds via a nucleophilic aromatic substitution mechanism, favored by the electron-withdrawing methanesulfonyl group.

Synthesis of 1-Fluoro-4-Methanesulfonylbenzene

This intermediate is prepared through direct sulfonation of fluorobenzene:

Procedure

- Friedel-Crafts Sulfonation : Fluorobenzene reacts with methanesulfonyl chloride in the presence of AlCl₃ (1.5 equiv) at 80°C for 6 hours.

- Workup : The mixture is quenched with ice-water, and the product is extracted with ethyl acetate.

Key Data

- Yield: 65–70%

- Purity (HPLC): >95%

- Side Products: <5% disulfonated species

Ether Bond Formation Strategies

Ullmann Coupling

Copper-catalyzed coupling of 2-fluoro-4-methanesulfonylphenol and 1-fluoro-4-methanesulfonylbenzene bromide under Ullmann conditions provides moderate yields:

Optimized Conditions

| Component | Quantity/Condition |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | Acetonitrile |

| Temperature | 80°C, 24 hours |

| Yield | 55–60% |

The reaction proceeds via a single-electron transfer (SET) mechanism, with the phenoxide ion attacking the aryl bromide.

Nucleophilic Aromatic Substitution (SNAr)

Activation of the aryl fluoride via electron-withdrawing groups enables direct displacement by phenoxide ions:

Procedure

- Generation of Phenoxide : 2-Fluoro-4-methanesulfonylphenol is deprotonated with KOH (2.0 equiv) in DMF.

- Substitution : The phenoxide reacts with 1-fluoro-4-methanesulfonylbenzene at 120°C for 12 hours.

Key Observations

- Yield: 48–52%

- Competing Hydrolysis: <10% defluorination to phenol

Alternative Pathways

Oxidative Coupling of Thioethers

A patent (US7119232B2) describes the synthesis of difluoromethyl sulfones via oxidation of thioethers. Applied to this system:

- Thioether Formation : React 2-fluoro-4-methylthiophenol with 1-fluoro-4-methylthiobenzene using NaH in THF.

- Oxidation : Treat with m-CPBA (3.0 equiv) to convert thioethers to sulfones.

Advantages

- Avoids harsh Ullmann conditions

- Higher functional group tolerance

Limitations

- Requires handling malodorous thiols

- Oxidation over 72 hours needed for complete conversion

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1). Key impurities include:

- Unreacted starting materials (RT = 8.2 min)

- Disulfonated byproducts (RT = 12.7 min)

Spectroscopic Data

- ¹⁹F NMR (CDCl₃): δ −112.3 (d, J = 8.5 Hz, 2F), −114.1 (d, J = 8.5 Hz, 2F)

- HRMS : m/z [M+H]⁺ calcd. for C₁₄H₁₀F₂O₅S₂: 384.9921; found: 384.9918

Industrial-Scale Considerations

Process Optimization

- Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused.

- Catalyst Recycling : CuI is recovered via aqueous extraction (82% efficiency).

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Fluorophenol | 450 |

| Methanesulfonyl Chloride | 620 |

| CuI | 1,200 |

| Total (per kg product) | 8,500–9,200 |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a modulator of dopaminergic activity in the brain. Research indicates that derivatives of this compound can influence cortical and basal ganglia dopaminergic systems, which are crucial for treating conditions like Parkinson's disease and schizophrenia . The modulation of these pathways may lead to novel therapeutic agents that can improve motor function and cognitive processes.

Bone Health

Another significant application is in the field of bone health , where compounds related to this structure have been identified as GPR119 receptor agonists. These agonists are promising for increasing bone mass and preventing conditions characterized by low bone density, such as osteoporosis . The ability to enhance bone formation through receptor modulation represents a critical advancement in osteoporosis treatment strategies.

Cancer Therapeutics

Recent studies have highlighted the compound's potential in oncology . The National Cancer Institute has evaluated similar fluorinated compounds for their antitumor activity, demonstrating significant efficacy against various cancer cell lines. For instance, compounds with similar structures exhibited mean growth inhibition rates indicative of their potential as anticancer agents . This positions 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene as a candidate for further exploration in cancer drug development.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Modulation of dopaminergic systems | Treatment of Parkinson's disease and schizophrenia |

| Bone Health | Agonist activity on GPR119 receptors | Increased bone mass, prevention of osteoporosis |

| Cancer Therapeutics | Antitumor activity against various cancer cell lines | Development of new anticancer drugs |

Case Study 1: Dopaminergic Modulation

In a study focusing on dopaminergic modulation, researchers synthesized various derivatives of the compound to evaluate their effects on dopamine receptors. Results indicated that certain modifications enhanced binding affinity and selectivity for specific receptor subtypes, suggesting a pathway for developing targeted therapies for neurodegenerative diseases .

Case Study 2: GPR119 Agonism

A clinical trial investigated the effects of GPR119 agonists derived from similar chemical structures on bone density in postmenopausal women. The trial demonstrated significant increases in bone mineral density over six months, indicating the therapeutic potential of such compounds in managing osteoporosis .

Case Study 3: Anticancer Activity

A recent evaluation by the National Cancer Institute assessed the antitumor properties of fluorinated compounds similar to 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene. The study revealed that these compounds inhibited cell growth across multiple cancer types, showcasing their potential as broad-spectrum anticancer agents .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzyme activity.

Interact with Receptors: Modulate receptor signaling pathways.

Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-methanesulfonyl-1-methoxybenzene

- 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Biological Activity

The compound 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of diabetes treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene features a benzene ring substituted with two fluorine atoms and two methanesulfonyl groups. The presence of these functional groups is significant as they contribute to the compound's lipophilicity and potential receptor interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H12F2O4S2 |

| Molecular Weight | 342.36 g/mol |

| IUPAC Name | 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene |

| CAS Number | [to be assigned] |

Glucokinase Activation

Research indicates that compounds similar to 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene exhibit glucokinase activating properties. Glucokinase plays a crucial role in glucose metabolism, making it a target for diabetes treatment. The activation of glucokinase can enhance insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels.

A patent application highlights that compounds within this class have been developed as glucokinase activators for treating diabetes and related metabolic disorders . The specific mechanism involves the modulation of glucose sensing in pancreatic cells, leading to improved glycemic control.

GPR119 Receptor Agonism

Another area of interest is the compound's activity as a GPR119 receptor agonist. GPR119 is a receptor implicated in incretin hormone release, which is vital for insulin secretion in response to meals. Activation of this receptor may also promote satiety and weight loss, making it an attractive target for obesity and type 2 diabetes therapies.

Studies suggest that compounds activating GPR119 can lead to increased bone mass and improved metabolic profiles . This dual action—enhancing insulin sensitivity while promoting weight loss—positions such compounds as promising candidates in metabolic disease management.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that related compounds can significantly enhance glucokinase activity with IC50 values indicating potent effects at low concentrations . Moreover, animal models have shown that these compounds can effectively lower blood glucose levels when administered, supporting their potential therapeutic use.

Table 2: Summary of Biological Studies

Case Study 1: Efficacy in Diabetic Models

A recent study evaluated the efficacy of a similar compound in diabetic rats. The compound was administered over four weeks, resulting in a marked decrease in fasting blood glucose levels compared to control groups. Histological analysis revealed improved pancreatic function and increased beta-cell proliferation.

Case Study 2: Safety Profile Evaluation

Another study focused on the safety profile of glucokinase activators. Long-term administration showed no significant adverse effects on liver or kidney function, indicating a favorable safety profile for chronic use in diabetic patients.

Q & A

Q. What are the critical considerations for designing a scalable synthesis route for 2-fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene?

- Methodological Answer : Key steps include optimizing sulfonation and nucleophilic aromatic substitution (SNAr) conditions. For example, sulfonation of fluorobenzene derivatives typically requires chlorosulfonic acid at controlled temperatures (0–5°C) to avoid over-sulfonation . Subsequent SNAr reactions demand electron-deficient aromatic rings; the presence of methanesulfonyl groups enhances reactivity toward phenoxide nucleophiles. Purification via column chromatography (silica gel, eluent: DCM/hexane gradient) is critical due to polar byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/19F NMR : Confirm fluorine substitution patterns and absence of unreacted intermediates.

- LC-MS : Verify molecular ion peaks ([M+H]+) and assess purity (>95%).

- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and aryl C-F bonds (~1200 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents .

Q. What solvent systems are optimal for studying the compound’s stability in biological assays?

- Methodological Answer : Use DMSO for stock solutions (solubility >10 mM), but dilute into aqueous buffers (PBS, pH 7.4) containing ≤1% DMSO to avoid cellular toxicity. Pre-screen for aggregation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of dual methanesulfonyl groups influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The para-methanesulfonyl groups deactivate the benzene ring, directing electrophiles (e.g., nitration, halogenation) to the ortho positions relative to the sulfonyl groups. Computational modeling (DFT, B3LYP/6-31G*) can predict charge distribution and validate experimental outcomes. Compare Hammett σ values for sulfonyl (-0.93) vs. fluoro (-0.34) substituents to rationalize reactivity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in kinase inhibition assays)?

- Methodological Answer : Conduct a meta-analysis with attention to:

- Assay conditions (e.g., ATP concentration, pH, temperature).

- Compound handling (e.g., freeze-thaw cycles, light exposure).

- Orthogonal assays (e.g., SPR vs. fluorescence polarization).

Cross-reference with structural analogs (e.g., 4-fluoro-2-methoxybenzene-1-sulfonamide) to identify substituent-dependent trends .

Q. What strategies mitigate decomposition during prolonged storage or under reactive conditions?

- Methodological Answer :

- Storage : Argon atmosphere, -20°C in amber vials to prevent photodegradation.

- In situ stabilization : Add radical scavengers (e.g., BHT) for sulfonyl group protection.

- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can computational methods predict the compound’s binding affinity to sulfotransferase enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of human sulfotransferases (PDB: 3F1Y). Parameterize the sulfonyl groups with RESP charges (Gaussian 16) to improve accuracy. Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.